1,2,3,6-Tetrahydropyridine (CAS 694-05-3) is a partially unsaturated cyclic secondary amine that serves as a critical building block in organic synthesis and medicinal chemistry. With a boiling point of 108 °C and a predicted pKa of approximately 10.22, it bridges the chemical space between the highly basic, fully saturated piperidine and the weakly basic, aromatic pyridine. Its defining structural feature is the C3-C4 double bond, which provides a reactive handle for allylic functionalization, cross-coupling, and stereoselective additions. In procurement and process chemistry, it is primarily sourced as a precursor for 3,4-disubstituted piperidines, complex alkaloids, and targeted pharmaceutical intermediates where direct functionalization of a saturated piperidine ring is synthetically unviable [1].
Substituting 1,2,3,6-tetrahydropyridine with its fully saturated analog, piperidine, or its aromatic counterpart, pyridine, fundamentally alters downstream synthetic pathways. Piperidine lacks the requisite alkene functionality, making it completely inert to allylic halogenation, epoxidation, or Heck-type cross-coupling reactions necessary for building complex 3-, 4-, or 5-substituted derivatives [1]. Conversely, pyridine is aromatic, requiring harsh, non-selective reduction conditions that destroy stereocenters and prevent controlled, stepwise functionalization [2]. Furthermore, the pKa difference between 1,2,3,6-tetrahydropyridine (~10.22) and piperidine (~11.22) shifts the nucleophilicity and optimal pH for salt formation and extraction, meaning direct substitution in established formulations or synthetic protocols will lead to altered reaction kinetics, reduced yields, or complete pathway failure.
Double bond position shifts imine electronic environment and ground-state conformation, altering reactivity in stereoselective synthesis.
Lack the imine functional group required for ammonium ylide formation and [2,3]-sigmatropic rearrangements; reported lower muscarinic receptor affinity in comparative assays.
Cannot form the ene-endo-spirocyclic ylide intermediate due to nitrogen basicity and lack of unsaturation in the correct position.
The introduction of a single double bond in the 6-membered amine ring significantly alters its electronic properties. 1,2,3,6-Tetrahydropyridine exhibits a predicted pKa of 10.22, making it approximately one order of magnitude less basic than its fully saturated counterpart, piperidine (pKa ~11.22) . This reduction in basicity attenuates its nucleophilicity, which directly impacts the kinetics of N-alkylation and acylation reactions.
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | ~10.22 |
| Comparator Or Baseline | Piperidine (pKa ~11.22) |
| Quantified Difference | ~1.0 pKa unit reduction in basicity |
| Conditions | Standard aqueous conditions at 25 °C |
The lower basicity requires adjusted equivalents of base during N-protection or coupling steps and alters the optimal pH for aqueous workup and extraction compared to standard piperidine protocols.
The C3-C4 double bond in 1,2,3,6-tetrahydropyridine provides a critical site for functionalization that is entirely absent in piperidine. For instance, the double bond allows for direct allylic chlorination or epoxidation, serving as a gateway to 3,4-disubstituted piperidines [1]. Attempts to achieve similar C3 or C4 functionalization on a pre-formed saturated piperidine ring typically require complex, multi-step directing-group strategies with significantly lower overall yields and poor regioselectivity.
| Evidence Dimension | Synthetic accessibility of C3/C4 functionalized derivatives |
| Target Compound Data | Direct functionalization via alkene addition/allylic substitution |
| Comparator Or Baseline | Piperidine (inert to alkene-specific functionalization) |
| Quantified Difference | Enables direct 2- to 3-step access to 3,4-disubstituted piperidines vs. unviable direct C-H functionalization in piperidine |
| Conditions | Standard electrophilic addition or allylic substitution conditions |
Procurement of the partially unsaturated ring is mandatory for synthetic routes targeting complex 3,4-disubstituted piperidine pharmaceuticals, avoiding costly and inefficient de novo ring syntheses.
1,2,3,6-Tetrahydropyridine derivatives are uniquely suited for transition-metal-catalyzed cross-coupling reactions, such as the Heck reaction, due to the presence of the cyclic alkene. Research demonstrates that the tetrahydropyridine core can undergo highly selective 6-endo-trig alkyl-Heck reactions to yield 5-substituted derivatives (e.g., 5-phenyl-1,2,3,6-tetrahydropyridines) [1]. Saturated piperidines cannot participate in these alkene-dependent carbometalation pathways, rendering them useless for this specific late-stage functionalization strategy.
| Evidence Dimension | Substrate viability for Heck-type cross-coupling |
| Target Compound Data | Highly reactive (supports 6-endo-selective alkyl-Heck cyclizations) |
| Comparator Or Baseline | Piperidine (non-reactive/incompatible) |
| Quantified Difference | 100% difference in pathway viability (reactive vs. inert) |
| Conditions | Palladium-catalyzed coupling conditions (e.g., PdCl2(dppf), toluene) |
Buyers developing targeted libraries via late-stage transition-metal coupling must select the tetrahydropyridine core, as saturated analogs will fail to react.
When synthesizing functionalized piperidines, starting from pyridine often requires harsh hydrogenation conditions that can strip sensitive functional groups. However, 1,2,3,6-tetrahydropyridine can be accessed via chemoselective partial reduction of pyridinium salts, and once isolated, it can be functionalized and then subjected to mild reduction (e.g., standard Pd/C catalytic hydrogenation at room temperature) to yield the final piperidine [1]. This offers a highly controlled, stepwise alternative to the brute-force reduction of pyridine.
| Evidence Dimension | Reduction conditions to reach saturated piperidine |
| Target Compound Data | Mild catalytic hydrogenation (Pd/C, H2, room temperature) |
| Comparator Or Baseline | Pyridine (requires high pressure H2, elevated temperatures, or strong catalysts like PtO2) |
| Quantified Difference | Significantly lower temperature and pressure requirements for final saturation |
| Conditions | Standard catalytic hydrogenation |
Procuring 1,2,3,6-tetrahydropyridine allows process chemists to bypass the harsh conditions required to break pyridine's aromaticity, protecting sensitive functional groups during complex synthesis.
Used extensively as a starting material for the synthesis of complex chiral piperidines, where the double bond is utilized for stereoselective epoxidation, dihydroxylation, or allylic substitution before final reduction[1].
Acts as a critical core building block in the development of selective dopamine D4 receptor antagonists and MPTP analogs, where the specific geometry and reactivity of the partially unsaturated ring are required[2].
Employed in transition-metal-catalyzed processes, such as Heck or Suzuki couplings, to rapidly generate libraries of 4- or 5-arylated tetrahydropyridines for high-throughput screening in medicinal chemistry [3].
Utilized as a stable, isolable intermediate in process chemistry to avoid the harsh, non-selective reduction conditions required to convert aromatic pyridines directly into fully saturated piperidines [4].
Flammable;Irritant